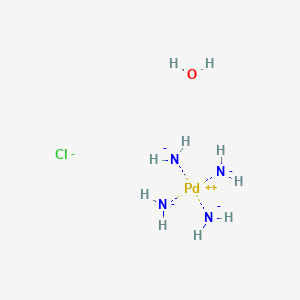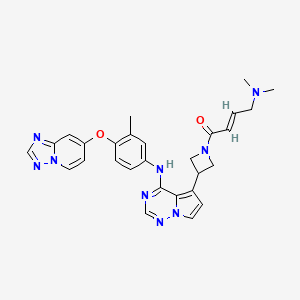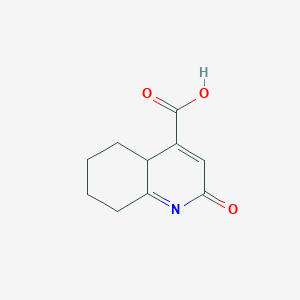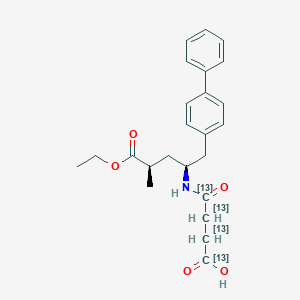
E3 Ligase Ligand-linker Conjugate 52
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E3 Ligase Ligand-linker Conjugate 52 is a compound that plays a crucial role in the field of targeted protein degradation. It is a part of the proteolysis-targeting chimera (PROTAC) technology, which is designed to induce the degradation of specific proteins within cells. This compound consists of a ligand for the E3 ubiquitin ligase and a linker that connects it to a target protein ligand. The primary function of this compound is to recruit the E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 52 involves several key steps:
Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized using standard organic synthesis techniques. This may involve the use of various reagents and catalysts to achieve the desired chemical structure.
Linker Attachment: The linker is then attached to the ligand through a series of chemical reactions.
Conjugation: The final step involves conjugating the ligand-linker complex to the target protein ligand.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated chemical reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions: E3 Ligase Ligand-linker Conjugate 52 primarily undergoes the following types of reactions:
Ubiquitination: The compound facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.
Conjugation Reactions: The formation of the ligand-linker complex involves various conjugation reactions, including amide bond formation and alkylation.
Common Reagents and Conditions:
Primary Amines: Used in the linker attachment step.
N,N-diisopropylethylamine: A common base used in organic synthesis.
Dimethylformamide: A solvent used in many organic reactions.
Major Products: The major product formed from these reactions is the fully functional this compound, which can effectively recruit the E3 ubiquitin ligase and induce target protein degradation .
Aplicaciones Científicas De Investigación
E3 Ligase Ligand-linker Conjugate 52 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of E3 Ligase Ligand-linker Conjugate 52 involves the following steps:
Binding: The ligand binds to the E3 ubiquitin ligase, forming a complex.
Recruitment: The linker facilitates the recruitment of the target protein to the E3 ligase complex.
Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein, marking it for degradation.
Degradation: The ubiquitinated target protein is recognized and degraded by the proteasome
Comparación Con Compuestos Similares
E3 Ligase Ligand-linker Conjugate 52 can be compared with other similar compounds such as:
Von Hippel-Lindau Ligand-linker Conjugates: These compounds also target the von Hippel-Lindau E3 ligase but may have different linker structures and binding affinities.
Cereblon Ligand-linker Conjugates: These compounds target the cereblon E3 ligase and are used in the development of PROTACs for different target proteins.
Uniqueness: this compound is unique in its ability to recruit specific E3 ligases and facilitate the degradation of a wide range of target proteins. Its versatility and effectiveness make it a valuable tool in the field of targeted protein degradation .
Propiedades
Fórmula molecular |
C23H29N5O5 |
|---|---|
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[[1-(2-hydroxyethyl)azetidin-3-yl]methyl]piperazin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H29N5O5/c29-10-9-26-13-15(14-26)12-25-5-7-27(8-6-25)16-1-2-17-18(11-16)23(33)28(22(17)32)19-3-4-20(30)24-21(19)31/h1-2,11,15,19,29H,3-10,12-14H2,(H,24,30,31) |
Clave InChI |
WQRUAOLAIJHSMR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CN(C5)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione](/img/structure/B12362254.png)
![7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-6-fluoro-4-oxo-1-(2,2,3,3-tetradeuteriocyclopropyl)quinoline-3-carboxylic acid;hydrochloride](/img/structure/B12362266.png)


![Ditert-butyl 2-imino-4a,6,7,9-tetrahydropyrimido[5,4-e][1,4]diazepine-5,8-dicarboxylate](/img/structure/B12362278.png)

![4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12362293.png)
![1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12362294.png)



